N-(1H-indazol-7-yl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indazol-7-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)11-6-3-1-2-5-4-10-12-7(5)6/h1-4H,(H,10,12)(H3,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXLTGRPKGRTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=S)N)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(1H-indazol-7-yl)thiourea CAS 381211-75-2 properties
An In-Depth Technical Guide to N-(1H-indazol-7-yl)thiourea: A Privileged Scaffold Approach for Drug Discovery
Executive Summary
This compound (CAS 381211-75-2) represents a compelling molecular entity for contemporary drug discovery programs. While specific research on this particular compound is nascent, its structure is a deliberate amalgamation of two well-established pharmacophores: the indazole ring and the thiourea moiety. The indazole scaffold is a cornerstone of numerous approved therapeutics, particularly in oncology, prized for its ability to mimic purine structures and interact with key biological targets like protein kinases.[1][2][3] Concurrently, the thiourea group is a versatile functional motif known for its diverse biological activities, stemming from its potent hydrogen bonding capabilities.[4][5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals, elucidating the compound's physicochemical properties, proposing a robust synthetic pathway, and contextualizing its therapeutic potential. We will delve into the biological rationale for its design, outline detailed experimental workflows for target validation, and provide essential safety and handling protocols, thereby establishing a foundational framework for its exploration as a novel therapeutic candidate.
The Strategic Combination of Privileged Scaffolds
In medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The indazole nucleus is a quintessential example of such a scaffold. Its bicyclic structure, featuring a fused benzene and pyrazole ring, is a bioisosteric mimic of the endogenous purine ring, enabling it to function as a versatile "hinge-binder" in the ATP-binding pockets of numerous protein kinases.[2][7] This has led to the development of successful drugs for cancer and inflammatory diseases.[2][3]
The thiourea moiety, characterized by a central carbon double-bonded to sulfur and single-bonded to two amines, offers a distinct set of functionalities. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the unique properties of the thione group, has been exploited to generate compounds with a wide spectrum of bioactivities, including anticancer, antibacterial, and antiviral properties.[4][6]
The logical design of this compound, therefore, is to leverage the target-directing properties of the indazole core with the potent intermolecular interaction capabilities of the thiourea group. This combination creates a molecule with significant potential to explore new chemical space and discover novel biological activities.
Caption: Conceptual merging of two privileged scaffolds to create a novel chemical entity.
Physicochemical & Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its development. The key properties of this compound are summarized below. The structure is characterized by the thermodynamically stable 1H-indazole tautomer and the thione tautomer of the thiourea group.[4][7]
| Property | Value | Source |
| CAS Number | 381211-75-2 | [8] |
| Molecular Formula | C₈H₈N₄S | [8] |
| Molecular Weight | 192.24 g/mol | [8] |
| Melting Point | 203-204 °C | |
| Appearance | Solid (predicted) | - |
| MDL Number | MFCD03102719 |
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available 7-nitro-1H-indazole:
-
Reduction of the Nitro Group: The nitro group of 7-nitro-1H-indazole is reduced to a primary amine (7-amino-1H-indazole). Standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction using tin(II) chloride (SnCl₂) in an acidic medium, are highly effective for this transformation.
-
Thiourea Formation: The resulting 7-amino-1H-indazole is reacted with an isothiocyanate-generating reagent. A common and reliable method is the reaction of the amine with benzoyl isothiocyanate, followed by basic hydrolysis to remove the benzoyl protecting group, yielding the desired N-substituted thiourea.[5]
Caption: Proposed two-step synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Synthesis of 7-Amino-1H-indazole
-
To a stirred solution of 7-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-amino-1H-indazole.
Step 2: Synthesis of this compound
-
Dissolve benzoyl chloride (1.1 eq) in anhydrous acetone and add potassium thiocyanate (KSCN) (1.1 eq).
-
Heat the mixture to reflux for 1 hour to form benzoyl isothiocyanate in situ.
-
Cool the mixture and add a solution of 7-amino-1H-indazole (1.0 eq) in acetone dropwise.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Remove the solvent under reduced pressure. To the resulting crude intermediate, add a 10% aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to 80-90 °C for 4-6 hours to effect hydrolysis of the benzoyl group.
-
Cool the solution and neutralize with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Biological Rationale and Proposed Screening Strategy
The therapeutic potential of this compound is predicated on the extensive pharmacology of its constituent scaffolds. Indazole derivatives are potent inhibitors of various protein kinases, including FGFR, Pim kinases, and Aurora kinases, making oncology a primary area for investigation.[3][7] The thiourea moiety contributes significant hydrogen bonding potential, which can enhance binding affinity and confer a broad range of activities, including antimicrobial and antiviral effects.[4][5]
A logical first step for characterizing the biological activity of this compound is to perform a broad screening cascade.
Proposed Screening Cascade:
-
Primary Biochemical Screening: Screen the compound against a large, diverse panel of protein kinases. This is a high-throughput and direct method to identify potential enzymatic targets. The causality is clear: a reduction in kinase activity (measured, for example, by ADP production) directly implicates the compound as an inhibitor.
-
Secondary Cellular Screening: For any validated hits from the primary screen, the compound should be tested in relevant cell-based assays. For example, if the compound inhibits an oncogenic kinase, it should be tested for anti-proliferative activity in cancer cell lines known to be dependent on that kinase. This step is crucial for confirming that enzymatic inhibition translates to a functional cellular effect.
-
Antimicrobial Screening: Concurrently, the compound should be evaluated for its ability to inhibit the growth of a panel of pathogenic bacteria and fungi to explore its potential outside of oncology.
Caption: A tiered experimental workflow for biological characterization.
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay Example)
This protocol describes a luminescent ADP detection assay to measure kinase activity, a self-validating system where the signal is directly proportional to the amount of ADP generated.
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and the test compound (this compound) at various concentrations (e.g., 10-point serial dilution).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound or vehicle control (DMSO).
-
Add 5 µL of a 2X kinase/substrate solution.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Safety and Toxicology Profile
No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative risk assessment must be based on the known hazards of its constituent functional groups.
-
Thiourea: The parent compound, thiourea, is classified as an acute oral toxin, a skin irritant, a skin sensitizer, and is suspected of damaging fertility or the unborn child.[9] It is also listed as a carcinogen under California's Proposition 65.[10]
-
Indazole: The indazole scaffold and its simple derivatives are generally classified as skin and eye irritants and may cause respiratory irritation upon inhalation.[11][12]
Given these potential hazards, this compound should be handled with care as a potentially toxic and carcinogenic substance.
| Potential Hazard | Associated Moiety | Recommended Precaution |
| Acute Toxicity (Oral) | Thiourea | Do not ingest. Wash hands thoroughly after handling. |
| Carcinogenicity | Thiourea | Handle in a certified chemical fume hood. |
| Reproductive Toxicity | Thiourea | Avoid exposure if pregnant or planning to conceive. |
| Skin/Eye Irritation | Both | Wear nitrile gloves, a lab coat, and safety glasses. |
| Respiratory Irritation | Indazole | Handle as a powder only in a fume hood. |
Standard Handling Procedure: All manipulations involving solid this compound or its concentrated solutions should be performed in a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory.
Conclusion and Future Directions
This compound is a strategically designed molecule that holds considerable promise as a lead compound for drug discovery. By uniting the kinase-targeting prowess of the indazole scaffold with the versatile binding properties of the thiourea moiety, it presents a unique opportunity for identifying novel inhibitors in oncology and potentially other therapeutic areas like infectious diseases. The synthetic route is straightforward, and a clear, tiered screening strategy can efficiently elucidate its biological activity profile. Future work should focus on executing the proposed screening cascade, and should promising activity be identified, initiating a structure-activity relationship (SAR) study to optimize potency, selectivity, and drug-like properties.
References
- Nexchem Ltd. (2022-10-17). SAFETY DATA SHEET - Thiourea.
- Beilstein Journals. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
- MDPI. (2022-05-05). New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling.
- Matrix Scientific. This compound.
- Taylor & Francis Online. Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- PubMed. Indazole Derivatives: Promising Anti-tumor Agents.
- Sinfoo Biotech. This compound,(CAS# 381211-75-2).
- PubChem. 4,5,6,7-tetrahydro-1H-indazole.
- Flinn Scientific. (2014-03-25). Thiourea SDS (Safety Data Sheet).
- MDPI. (2024-05-31). Biological Applications of Thiourea Derivatives: Detailed Review.
- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- MDPI. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
- PubChem. 1H-Indazole.
- PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
- Fisher Scientific. (2010-12-15). SAFETY DATA SHEET - Thiourea.
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Technical Monograph: Characterization and Synthetic Utility of 1-(1H-indazol-7-yl)thiourea
Executive Summary
1-(1H-indazol-7-yl)thiourea (CAS: 381211-75-2) represents a critical pharmacophore in medicinal chemistry, particularly within the design of kinase inhibitors and receptor modulators. As a disubstituted indazole derivative, it combines the privileged bicyclic nitrogen scaffold of indazole with the hydrogen-bonding and metal-chelating capabilities of a thiourea moiety. This guide provides a definitive technical analysis of its structural properties, synthetic pathways, and utility in drug discovery.[1]
Structural Elucidation and Physicochemical Profile[2][3][4][5]
Chemical Identity[1][4][6][7]
-
IUPAC Name: 1-(1H-indazol-7-yl)thiourea
-
Common Synonyms: N-(1H-indazol-7-yl)thiourea; 7-Indazolylthiourea
-
Molecular Formula: C
H N S[3][4] -
Molecular Weight: 192.24 g/mol [1]
Structural Connectivity and Tautomerism
The compound features a 1H-indazole core—a fusion of a benzene ring and a pyrazole ring.[1] The thiourea group [–NH–C(=S)–NH
Critical Tautomeric Considerations: Indazoles exhibit annular tautomerism between the 1H- and 2H- forms. In the solid state and most non-polar solvents, the 1H-tautomer is thermodynamically favored due to aromatic stabilization. However, the introduction of the thiourea group at position 7 creates potential for intramolecular hydrogen bonding between the thiourea N-H and the indazole N-1 or N-2, potentially influencing the tautomeric equilibrium and binding modes in biological pockets.
Quantitative Physicochemical Data[1]
| Property | Value | Context |
| Molecular Weight | 192.24 Da | Suitable for Fragment-Based Drug Design (FBDD) |
| Exact Mass | 192.0470 | Monoisotopic mass for HRMS validation |
| H-Bond Donors | 3 | Includes thiourea –NH |
| H-Bond Acceptors | 1 | Sulfur atom (soft acceptor) |
| cLogP | ~1.1 - 1.5 | Moderate lipophilicity; likely good membrane permeability |
| Topological Polar Surface Area (TPSA) | ~80 Å | Suggests high oral bioavailability potential |
Synthetic Methodologies
Retrosynthetic Analysis
The most robust synthetic approach disconnects the thiourea moiety to reveal 7-aminoindazole as the primary precursor.[1] Direct thiourea formation can be achieved via nucleophilic addition to thiophosgene equivalents or, more elegantly, via a benzoyl isothiocyanate intermediate to avoid handling toxic thiophosgene gas.[1]
Protocol: Benzoyl Isothiocyanate Route (Recommended)
This method is preferred for its operational safety and high purity of the final primary thiourea.[1]
Step 1: Formation of the N-benzoyl thiourea intermediate
-
Reagents: 7-Aminoindazole (1.0 eq), Benzoyl isothiocyanate (1.1 eq), Acetone (Solvent).
-
Procedure: Dissolve 7-aminoindazole in anhydrous acetone under an inert atmosphere (N
). Add benzoyl isothiocyanate dropwise at 0°C. -
Mechanism: The nucleophilic amine at position 7 attacks the electrophilic carbon of the isothiocyanate.[1]
-
Observation: Formation of a precipitate (intermediate) typically occurs within 1-2 hours.[1]
Step 2: Hydrolysis to the target thiourea
-
Reagents: 10% NaOH (aq) or K
CO /MeOH. -
Procedure: Treat the intermediate directly with base and heat to reflux for 30–60 minutes.
-
Workup: Acidify carefully with HCl to pH ~7–8 to precipitate the product.
Visualization of Synthetic Pathway
Caption: Step-wise synthesis from nitro-precursor to final thiourea via benzoyl-protected intermediate.
Analytical Characterization Standards
To validate the synthesis of 1-(1H-indazol-7-yl)thiourea, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d
, 400 MHz):- 13.0-13.5 ppm: Broad singlet (1H, Indazole N-H).
- 9.5-10.0 ppm: Broad singlet (1H, Thiourea –NH–Ar).
- 8.1 ppm: Singlet (1H, H-3 of indazole ring).
- 7.0-8.0 ppm: Multiplets (3H, Benzene ring protons H-4, H-5, H-6).
-
7.0-7.5 ppm: Broad singlet (2H, Thiourea –NH
, exchangeable with D O).
Mass Spectrometry (ESI-MS)
-
Positive Mode [M+H]
: Calculated: 193.05; Observed: 193.1 ± 0.1.[1] -
Fragmentation Pattern: Loss of NH
(17 Da) or H S (34 Da) is common in thiourea derivatives.[1]
Biological Context and Applications
Kinase Inhibition Pharmacophore
The indazole ring is a classic "hinge-binder" in kinase inhibitor design, mimicking the adenine ring of ATP. The addition of a thiourea group at position 7 introduces a "tail" that can:
-
Form Hydrogen Bonds: The thiourea –NH groups act as donors to residues like the Gatekeeper or catalytic lysine.[1]
-
Chelate Metals: Thioureas can coordinate with divalent cations (Mg
, Zn ) often present in metalloenzyme active sites.[1]
Bioisosteric Relationships
Researchers often utilize this scaffold to explore bioisosteric replacements for:
-
Ureas: To improve potency or alter metabolic stability.[1]
-
Cyanoguanidines: To modulate pKa and solubility.[1]
Biological Interaction Pathway[1]
Caption: Mechanistic interaction of the indazolyl-thiourea scaffold within a biological target pocket.
References
-
PubChem. (2024).[1][6][7] Compound Summary: 1H-Indazole.[1][8][9][3] National Library of Medicine.[1][7] Retrieved from [Link]
-
MDPI. (2024).[1] Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link][8]
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- 3. This compound,(CAS# 381211-75-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 1-(1H-Indazol-7-yl)thiourea [chemicalbook.com]
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A Technical Guide to N-(1H-indazol-7-yl)thiourea and N-(1-methyl-1H-indazol-7-yl)thiourea: A Comparative Analysis for Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive comparative analysis of N-(1H-indazol-7-yl)thiourea and its N-methylated counterpart, N-(1-methyl-1H-indazol-7-yl)thiourea. As the indazole scaffold continues to be a cornerstone in medicinal chemistry, understanding the nuanced effects of subtle structural modifications is paramount for rational drug design. This document will delve into the synthesis, physicochemical properties, and potential biological implications of these two closely related molecules, offering field-proven insights and detailed experimental protocols.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a fusion of benzene and pyrazole, is a well-established "privileged scaffold" in drug discovery. Its unique electronic properties and ability to participate in a multitude of intermolecular interactions have led to its incorporation into numerous clinically approved drugs and investigational agents.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of kinases, which are critical targets in oncology and inflammatory diseases.[2][3] The strategic functionalization of the indazole core, including the introduction of substituents such as a thiourea moiety, can significantly modulate the biological activity and pharmacokinetic profile of the resulting compounds.
Structural Elucidation and Comparative Overview
The two molecules at the heart of this guide are distinguished by a single methyl group at the N1 position of the indazole ring. This seemingly minor alteration can have profound consequences on the molecule's behavior, both in vitro and in vivo.
The N-H proton in this compound can act as a hydrogen bond donor, a critical feature for molecular recognition at a biological target. In contrast, the N-methyl group in N-(1-methyl-1H-indazol-7-yl)thiourea blocks this hydrogen bonding capability but introduces a lipophilic character, which can influence cell permeability and metabolic stability.
Proposed Synthesis and Methodologies
Synthesis of 7-Aminoindazole Precursors
The synthesis of 7-amino-1H-indazole and its N-methylated analog can be approached from commercially available starting materials, such as 2-methyl-3-nitroaniline.
Experimental Protocol: Synthesis of 7-Nitro-1H-indazole
-
Diazotization: Dissolve 2-methyl-3-nitroaniline in a suitable acidic medium (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.
-
Cyclization: The resulting diazonium salt solution is typically warmed to induce intramolecular cyclization, yielding 7-nitro-1H-indazole. The product can be isolated by filtration and purified by recrystallization.
Experimental Protocol: N-Methylation of 7-Nitro-1H-indazole
-
Reaction Setup: To a solution of 7-nitro-1H-indazole in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Separation: After completion, the reaction mixture is worked up by quenching with water and extracting with an organic solvent. The resulting mixture of N1 and N2 methylated isomers must be carefully separated using column chromatography. The regioselectivity of N-alkylation in indazoles can be influenced by steric hindrance and the electronic nature of substituents.
Experimental Protocol: Reduction of the Nitro Group
-
Catalytic Hydrogenation: Dissolve the nitroindazole derivative in a suitable solvent (e.g., ethanol or ethyl acetate) and subject it to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.
-
Alternative Reduction: Alternatively, reduction can be achieved using a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid.
-
Isolation: Upon completion, the catalyst is filtered off (for hydrogenation) or the reaction is neutralized and extracted to yield the corresponding 7-aminoindazole.
Formation of the Thiourea Moiety
The final step involves the conversion of the amino group to a thiourea.
Experimental Protocol: Thiourea Synthesis
-
Isothiocyanate Formation: A common method involves the reaction of the amine with benzoyl isothiocyanate, which is readily prepared from benzoyl chloride and ammonium thiocyanate.[4]
-
Condensation: The 7-aminoindazole is reacted with the in-situ generated or isolated benzoyl isothiocyanate in a suitable solvent like acetone or THF.
-
Hydrolysis: The resulting N-benzoylthiourea derivative is then hydrolyzed, typically with aqueous sodium hydroxide, to remove the benzoyl protecting group and yield the desired N-(indazol-7-yl)thiourea.
-
Purification: The final product is isolated by filtration and purified by recrystallization or column chromatography.
Comparative Physicochemical Properties
The introduction of the N-methyl group is expected to significantly alter the physicochemical properties of the molecule.
| Property | This compound | N-(1-methyl-1H-indazol-7-yl)thiourea | Rationale for Difference |
| Hydrogen Bond Donors | 2 (indazole N-H, thiourea N-H) | 1 (thiourea N-H) | The N1-H of the indazole ring is replaced by a methyl group. |
| Hydrogen Bond Acceptors | 3 (indazole N, thiourea S, thiourea N) | 3 (indazole N, thiourea S, thiourea N) | The number of acceptor sites remains the same. |
| Predicted LogP | Lower | Higher | The methyl group increases lipophilicity. |
| Aqueous Solubility | Higher | Lower | The loss of a hydrogen bond donor and increased lipophilicity generally decrease aqueous solubility. |
| Acidity/Basicity | The indazole N-H is weakly acidic. | The N-methylated indazole is less acidic. | The electron-donating methyl group reduces the acidity of the indazole ring system. |
Postulated Biological Activity and Structure-Activity Relationship (SAR)
While no direct biological data exists for these two specific compounds, we can infer potential activities and SAR based on the extensive literature on indazole and thiourea derivatives.
Potential as Kinase Inhibitors
The indazole scaffold is a common hinge-binding motif in many kinase inhibitors. The N1-H of the indazole ring often forms a crucial hydrogen bond with the hinge region of the kinase.
-
This compound: The presence of the N1-H suggests that this compound could act as a Type I kinase inhibitor, forming a key hydrogen bond with the kinase hinge. The thiourea moiety could occupy the solvent-exposed region and form additional interactions.
-
N-(1-methyl-1H-indazol-7-yl)thiourea: The absence of the N1-H donor would likely prevent canonical hinge-binding. However, this does not preclude inhibitory activity. The methyl group could provide favorable van der Waals interactions in a hydrophobic pocket. Alternatively, the molecule might adopt a different binding mode or inhibit kinases that do not rely on this specific hydrogen bond. The increased lipophilicity might also lead to improved cell permeability and potency in cell-based assays.
Other Potential Biological Activities
Thiourea derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[4] The combination of the indazole and thiourea pharmacophores could lead to synergistic or novel biological activities.
Conclusion and Future Directions
This compound and N-(1-methyl-1H-indazol-7-yl)thiourea represent an intriguing pair of compounds for further investigation in drug discovery. The presence or absence of the N-methyl group provides a clear vector for probing the structure-activity relationship of indazole-based compounds.
This guide has outlined a rational and experimentally sound approach to the synthesis and comparative evaluation of these two molecules. The proposed protocols are based on well-established chemical transformations. The subsequent comparative analysis of their physicochemical and biological properties will provide valuable insights for the design of next-generation indazole-based therapeutics. It is strongly recommended that the synthesized compounds undergo comprehensive biological screening, including kinase profiling and broad panel cell-based assays, to fully elucidate their therapeutic potential.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. Retrieved from [Link]
-
Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. (2020). National Institutes of Health. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Institutes of Health. Retrieved from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved from [Link]
-
A Practical, Metal-Free Synthesis of 1H-Indazoles. (2010). ACS Publications. Retrieved from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2011). National Institutes of Health. Retrieved from [Link]
-
Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). MDPI. Retrieved from [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2021). MDPI. Retrieved from [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023). National Institutes of Health. Retrieved from [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2021). MDPI. Retrieved from [Link]
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A Prospective Analysis of N-(1H-indazol-7-yl)thiourea as a Novel Therapeutic Agent in Oncology
Abstract
The relentless pursuit of novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds with unique mechanisms of action. This technical guide provides a prospective analysis of N-(1H-indazol-7-yl)thiourea, a novel hybrid molecule combining the clinically validated indazole core with the versatile thiourea moiety. In the absence of direct experimental data for this specific compound, this document synthesizes the extensive body of literature on indazole and thiourea derivatives to build a scientifically grounded hypothesis for its therapeutic potential in oncology. We will explore its plausible synthesis, hypothesize its mechanism of action, and propose a comprehensive preclinical development plan to validate its efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation cancer therapeutics.
Introduction: The Rationale for a Hybrid Approach
The landscape of cancer therapy is continually evolving, with a significant emphasis on targeted therapies that exploit the molecular vulnerabilities of cancer cells. Two pharmacophores that have independently demonstrated considerable promise in this arena are the indazole and thiourea scaffolds.
The indazole core is a privileged structure in oncology, forming the backbone of several FDA-approved kinase inhibitors, including pazopanib and axitinib.[1][2][3] Its ability to engage with the ATP-binding pocket of various kinases has established it as a cornerstone in the design of targeted cancer drugs.[1][2][4]
The thiourea moiety, on the other hand, is a versatile functional group known for its diverse biological activities, including potent anticancer effects.[5] Thiourea derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms.[6][7]
The strategic combination of these two pharmacophores in This compound presents a compelling opportunity for the development of a novel anticancer agent with a potentially unique and synergistic mechanism of action. This guide will provide a prospective look into the therapeutic potential of this hybrid molecule.
The Indazole Scaffold: A Clinically Validated Kinase Inhibitor Motif
The indazole ring system is a bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[3][8][9] In oncology, indazole derivatives have emerged as a prominent class of protein kinase inhibitors.[2]
Key attributes of the indazole scaffold in oncology include:
-
Kinase Inhibition: Many indazole-containing compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as VEGFR, PDGFR, and FGFR.[1][2][4]
-
Clinical Success: The clinical success of drugs like pazopanib (Votrient®) and axitinib (Inlyta®) underscores the therapeutic value of the indazole scaffold in treating renal cell carcinoma and other solid tumors.[1][2]
-
Structural Versatility: The indazole core can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties to achieve desired potency and selectivity.
The Thiourea Moiety: A Driver of Diverse Anticancer Activity
The thiourea functional group, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is a key component in a multitude of biologically active compounds.[5] Its ability to form strong hydrogen bonds and coordinate with metal ions contributes to its diverse pharmacological profile.
Anticancer properties associated with the thiourea moiety include:
-
Induction of Apoptosis: Numerous thiourea derivatives have been reported to trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[7]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6]
-
Enzyme Inhibition: The thiourea group can act as a pharmacophore to inhibit various enzymes that are overexpressed or hyperactive in cancer cells.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned based on established methods for the synthesis of thiourea derivatives from primary amines.[10][11] The proposed two-step synthesis is outlined below:
Step 1: Synthesis of 7-amino-1H-indazole
The starting material, 7-nitro-1H-indazole, can be reduced to 7-amino-1H-indazole using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation.
Step 2: Formation of the Thiourea Moiety
The resulting 7-amino-1H-indazole can then be reacted with a thiocarbonyl transfer reagent, such as thiophosgene or 1,1'-thiocarbonyldiimidazole, followed by treatment with ammonia to yield the target compound, this compound.
Detailed Experimental Protocol:
Materials:
-
7-nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Tetrahydrofuran (THF)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Reduction of 7-nitro-1H-indazole:
-
To a solution of 7-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate.
-
Add concentrated hydrochloric acid dropwise and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-amino-1H-indazole.
-
-
Synthesis of this compound:
-
Dissolve 7-amino-1H-indazole in anhydrous tetrahydrofuran (THF).
-
Add 1,1'-thiocarbonyldiimidazole in one portion and stir the mixture at room temperature for 1-2 hours.
-
Monitor the formation of the isothiocyanate intermediate by TLC.
-
Cool the reaction mixture to 0°C and add an excess of concentrated ammonium hydroxide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
-
Hypothesized Mechanism of Action
By integrating the known pharmacological activities of its constituent scaffolds, we can hypothesize that this compound may exert its anticancer effects through a multi-targeted mechanism. A plausible signaling pathway that this compound could modulate is the receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized signaling pathway modulated by this compound.
We postulate that this compound could act as a dual inhibitor:
-
Kinase Inhibition: The indazole moiety may target the ATP-binding site of key receptor tyrosine kinases like VEGFR and FGFR, thereby inhibiting downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This would lead to a reduction in cancer cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: The thiourea group could independently or synergistically induce apoptosis by modulating the expression of key apoptotic regulators, such as the Bcl-2 family of proteins.
Proposed Preclinical Research and Development Plan
To validate the therapeutic potential of this compound, a systematic and rigorous preclinical evaluation is necessary. The following experimental workflow is proposed:
Caption: Proposed preclinical experimental workflow for this compound.
In Vitro Studies
| Assay | Objective | Methodology |
| Cytotoxicity Screening | To determine the anti-proliferative activity against a panel of cancer cell lines. | MTT or SRB assays on cell lines representing various cancer types (e.g., lung, breast, colon, leukemia). |
| Apoptosis and Cell Cycle Analysis | To investigate the induction of apoptosis and cell cycle arrest. | Flow cytometry using Annexin V/Propidium Iodide staining and cell cycle analysis by DNA content. |
| Kinase Inhibition Assays | To identify and quantify the inhibitory activity against specific kinases. | Biochemical assays using purified kinases and cellular assays to assess the inhibition of kinase phosphorylation in cells. |
| Mechanism of Action Studies | To elucidate the molecular mechanism of action. | Western blotting to analyze the expression levels of key proteins in the hypothesized signaling pathways. |
In Vivo Studies
| Study | Objective | Methodology |
| Xenograft Tumor Models | To evaluate the in vivo antitumor efficacy. | Subcutaneous implantation of human cancer cells into immunodeficient mice, followed by treatment with the compound. |
| Pharmacokinetic (PK) Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) properties. | Administration of the compound to rodents and analysis of drug concentration in plasma and tissues over time. |
| Toxicology Studies | To assess the safety profile of the compound. | Acute and repeated-dose toxicity studies in rodents to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. |
Potential Therapeutic Indications and Future Perspectives
Based on the hypothesized mechanism of action targeting key RTKs, this compound could have therapeutic potential in a range of solid tumors that are dependent on these signaling pathways for their growth and survival. These may include:
-
Renal Cell Carcinoma
-
Hepatocellular Carcinoma
-
Non-Small Cell Lung Cancer
-
Breast Cancer
The development of this compound as a clinical candidate will require a comprehensive lead optimization program to enhance its potency, selectivity, and pharmacokinetic properties while minimizing off-target toxicities. Future research should also focus on identifying predictive biomarkers to select patients who are most likely to respond to this novel agent.
Conclusion
This compound represents a promising, albeit unexplored, chemical entity with the potential for significant therapeutic value in oncology. By rationally combining the clinically validated indazole scaffold with the versatile thiourea moiety, this hybrid molecule may offer a multi-targeted approach to cancer therapy. The prospective analysis presented in this guide provides a strong scientific rationale and a clear roadmap for the preclinical investigation of this novel compound. Further experimental validation is warranted to unlock the full therapeutic potential of this compound in the fight against cancer.
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- Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Publishing.
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals.
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- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.
- Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole - ResearchGate.
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- Indazole Derivatives: Promising Anti-tumor Agents - PubMed.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI.
- (PDF) Indazole Derivatives: Promising Anti-tumor Agents - ResearchGate.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv.
- Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAFV600E - Frontiers.
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Methodological & Application
Application Note & Protocol: Synthesis of N-(1H-Indazol-7-yl)thiourea via Reaction of 7-Aminoindazole with Ammonium Thiocyanate
Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of N-(1H-indazol-7-yl)thiourea, a valuable scaffold in medicinal chemistry. The protocol outlines the reaction of 7-aminoindazole with ammonium thiocyanate. This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic rationale, safety protocols, and characterization guidelines to ensure reproducible and reliable results.
Introduction: The Significance of Indazolyl Thioureas
The 1H-indazole core is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties[1]. The incorporation of a thiourea moiety (-NH-C(S)-NH-) often enhances the therapeutic potential of a molecule. Thiourea derivatives are known to form stable hydrogen bonds with biological targets like enzymes and receptors, making them crucial pharmacophores in drug design[2][3]. Their applications are extensive, ranging from anticancer agents to agrochemicals[4][5][6].
This protocol details a reliable method for synthesizing this compound. The synthesis proceeds through the reaction of a primary amine (7-aminoindazole) with an isothiocyanate, which is generated in situ from ammonium thiocyanate[7]. This approach avoids the handling of potentially toxic and unstable isothiocyanate reagents directly, offering a safer and more practical laboratory procedure.
Reaction Mechanism and Rationale
The overall transformation involves a two-step, one-pot process. The key is the in situ generation of an electrophilic isothiocyanate species, which is then attacked by the nucleophilic amino group of 7-aminoindazole.
Step 1: Formation of the Isothiocyanate Intermediate While ammonium thiocyanate ([NH₄]⁺[SCN]⁻) itself is not directly reactive with the amine, it can be converted into a reactive isothiocyanate. In many procedures, this is achieved by reacting it with an acid chloride to form an acyl isothiocyanate[7]. A related approach involves the thermal isomerization of ammonium thiocyanate to thiourea, though this requires high temperatures[8]. For the reaction with an amine, the process is typically facilitated by acidic conditions which promote the formation of isothiocyanic acid (HN=C=S), the key electrophile.
Step 2: Nucleophilic Attack by 7-Aminoindazole The primary amino group (-NH₂) on the 7-aminoindazole molecule acts as a nucleophile. It attacks the electrophilic carbon atom of the in situ generated isothiocyanate. This addition reaction forms the thiourea linkage, resulting in the desired product, this compound.
Caption: Proposed reaction mechanism for thiourea synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| 7-Aminoindazole (C₇H₇N₃) | ≥98% | Sigma-Aldrich, Oakwood Chemicals |
| Ammonium Thiocyanate (NH₄SCN) | ≥98% | Sigma-Aldrich |
| Glacial Acetic Acid (CH₃COOH) | ACS Grade | Fisher Scientific |
| Ethanol (C₂H₅OH) | Reagent Grade | VWR |
| Deionized Water (H₂O) | - | In-house |
| Equipment | Description |
| Round-bottom flask | 100 mL, with ground glass joint |
| Reflux condenser | With appropriate joint size |
| Magnetic stirrer and stir bar | Teflon-coated |
| Heating mantle or oil bath | With temperature control |
| Buchner funnel and filter flask | For vacuum filtration |
| Glassware | Beakers, graduated cylinders, etc. |
| TLC plates | Silica gel F₂₅₄ |
| Rotary evaporator | For solvent removal |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-aminoindazole (e.g., 1.33 g, 10.0 mmol, 1.0 equiv).
-
Add glacial acetic acid (20 mL). Stir the mixture to dissolve the starting material. Some gentle warming may be required.
-
Scientist's Note: Acetic acid serves as both the solvent and a catalyst, facilitating the formation of the reactive isothiocyanate species.
-
-
Reagent Addition:
-
Once the 7-aminoindazole is dissolved, add ammonium thiocyanate (0.91 g, 12.0 mmol, 1.2 equiv) to the flask in one portion.
-
Rationale: A slight excess of ammonium thiocyanate is used to ensure the complete conversion of the limiting reagent, 7-aminoindazole.
-
-
Reaction Conditions:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring for 3-4 hours[9].
-
Scientist's Note: Heating is crucial for the efficient in situ generation of the isothiocyanate and to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in Dichloromethane).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) while stirring. A precipitate should form.
-
Rationale: The product is insoluble in water, while excess reagents and acetic acid are soluble. This step allows for the precipitation and initial purification of the product.
-
Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with copious amounts of cold water to remove any residual acetic acid and unreacted ammonium thiocyanate.
-
-
Purification and Drying:
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, and finally in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
7-Aminoindazole: May cause skin and eye irritation. Handle with care.
-
Ammonium Thiocyanate: Harmful if swallowed, inhaled, or in contact with skin[10][11]. Prolonged exposure may affect the nervous system[12]. Avoid creating dust[10][13]. Do not eat, drink, or smoke in the handling area[11][13].
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with adequate ventilation.
All waste should be disposed of according to institutional and local environmental regulations.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the indazole ring protons and the N-H protons of the thiourea group. The integration should match the expected number of protons. |
| ¹³C NMR | A peak around 180-185 ppm characteristic of the C=S carbon, along with signals for the aromatic carbons of the indazole ring. |
| FT-IR | Characteristic N-H stretching vibrations (around 3400-3200 cm⁻¹), C=S stretching (around 1300-1100 cm⁻¹), and aromatic C-H and C=C bands. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₈H₈N₄S). |
| Melting Point | A sharp melting point is indicative of high purity. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction. | Ensure the reaction was refluxed for the specified time at the correct temperature. Check the purity of starting materials. |
| Loss during work-up. | Ensure the product is fully precipitated before filtration. Avoid using excessive solvent during recrystallization. | |
| Impure Product | Incomplete washing. | Wash the crude product thoroughly with cold water to remove all acetic acid and salts. |
| Inefficient recrystallization. | Ensure the correct solvent system is used. Allow for slow cooling to promote the formation of pure crystals. |
Conclusion
This protocol provides a robust and reproducible method for the synthesis of this compound, a key intermediate for drug discovery and development. By explaining the rationale behind each step and adhering to strict safety standards, this guide enables researchers to confidently perform this valuable chemical transformation.
References
-
Roxana, R., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available at: [Link]
-
de Oliveira, R. N., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, B., et al. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Sakai, K., et al. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. Available at: [Link]
-
Wang, L., et al. (2020). Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS. ResearchGate. Available at: [Link]
- Google Patents. (2018). Method for preparing 1H-indazole derivative. CN107805221A.
-
Sureshbabu, P., & Park, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
-
Wikipedia. (n.d.). Ammonium thiocyanate. Available at: [Link]
-
Raval, D. K., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Al-Asadi, R. H., et al. (2022). Mechanism of reaction of ammonium thiocyanate with benzoyl chloride forming thiourea benzamide derivatives. ResearchGate. Available at: [Link]
-
Kozlov, A. Y., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]
-
Thakur, A. S., et al. (2014). Reagents and reaction conditions: (i) Ammonium thiocyanate, gla.... ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Ammonium thiocyanate. National Center for Biotechnology Information. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ammonium thiocyanate solution. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis by substitution. Available at: [Link]
-
ACS Publications. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: AMMONIUM THIOCYANATE. Available at: [Link]
-
Riccio, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]
-
Wu, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available at: [Link]
-
RSC Publishing. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Available at: [Link]
-
Khan, I. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Technology Networks. (2012). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. Available at: [Link]
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Preparation of 1-(1H-indazol-7-yl)thiourea stock solutions
Application Note: Preparation, Optimization, and Storage of 1-(1H-indazol-7-yl)thiourea Stock Solutions
Abstract
This technical guide provides a rigorous protocol for the preparation of high-integrity stock solutions of 1-(1H-indazol-7-yl)thiourea. As a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors (e.g., [1,2,4]triazolo[1,5-a]indol-9-amines) and a bioactive scaffold in its own right, the stability and solubility of this compound are paramount for reproducible assay data. This document details the physicochemical rationale for solvent selection, step-by-step solubilization protocols, and quality control measures to prevent oxidative desulfurization and precipitation.
Physicochemical Profile & Solvent Logic
To prepare a robust stock solution, one must understand the molecular behaviors governing the solute-solvent interaction.
-
The Solute: 1-(1H-indazol-7-yl)thiourea
-
Core Structure: The indazole ring is a fused benzene and pyrazole system.[1] It exhibits tautomerism (1H- vs. 2H-), though the 1H-form is thermodynamically dominant.[1]
-
Substituent Effects: The thiourea moiety at position 7 introduces both a hydrogen bond donor/acceptor site and a potential oxidation liability (sulfur). Position 7 is sterically crowded, adjacent to the indazole N-H, potentially leading to intramolecular hydrogen bonding that reduces solubility in aqueous media.
-
Reactivity: Thioureas are nucleophilic and susceptible to oxidative desulfurization (forming ureas) or cyclization under forcing conditions.
-
-
The Solvent: Dimethyl Sulfoxide (DMSO) [2][3][4]
-
Why DMSO? We utilize DMSO (Grade: anhydrous, ≥99.9%) as the primary vehicle due to its high dielectric constant (
) and ability to disrupt the intermolecular - stacking typical of planar indazoles. -
The Hygroscopic Risk: DMSO is aggressively hygroscopic. Absorbed water can catalyze hydrolysis or induce precipitation of lipophilic compounds like 1-(1H-indazol-7-yl)thiourea.
-
Pre-Formulation Decision Tree
Before committing valuable material to solution, follow this logic flow to determine the target concentration (typically 10 mM or 100 mM).
Figure 1: Decision matrix for determining optimal stock concentration prior to bulk preparation.
Protocol A: Preparation of 10 mM Stock Solution
Objective: Create a 10 mM stock solution suitable for -20°C storage and subsequent biological assays.
Materials Required:
-
1-(1H-indazol-7-yl)thiourea (Solid, >95% purity).
-
DMSO (Anhydrous, Cell Culture Grade).
-
Amber borosilicate glass vials (to minimize photodegradation).
-
Vortex mixer.
-
Ultrasonic water bath (optional).
Step-by-Step Methodology:
-
Molar Mass Calculation:
-
Confirm the molecular weight (MW) of your specific batch (check for salts or hydrates).
-
Standard MW (C₈H₈N₄S): ~192.24 g/mol (Note: Verify if your derivative has methyl groups, e.g., 1-methyl-1H-indazol-7-yl, MW ~206.27 g/mol ).
-
Formula:
.
-
-
Weighing (Gravimetric Precision):
-
Weigh approximately 2–5 mg of the compound into a tared amber vial. Record the exact mass (e.g., 2.4 mg).
-
Critical: Do not target a specific volume yet. Calculate the volume of DMSO required based on the mass weighed.
-
-
Solvent Addition:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Example: For 2.4 mg of MW 192.24 g/mol at 10 mM:
-
-
Dissolution Mechanics:
-
Vortex: Cap tightly and vortex at medium speed for 30 seconds.
-
Visual Check: Inspect for particulates against a dark background.
-
Sonication (Conditional): If "Schlieren lines" (mixing swirls) persist or particles remain, sonicate in a water bath at ambient temperature for 5 minutes. Warning: Do not allow the water bath to heat up (>37°C), as thermal energy can degrade thioureas.
-
-
Quality Assurance (Self-Validation):
-
Centrifuge the vial briefly (1000 x g, 1 min). If a pellet forms, the compound is not fully soluble at this concentration.[5] Dilute to 5 mM and repeat.
-
Protocol B: Storage and Stability Management
Improper storage is the leading cause of "inactive" compounds in screening decks.
The "Freeze-Thaw" Hazard: DMSO freezes at ~18.5°C. Repeated freezing and thawing causes micro-precipitation and water condensation.
Storage Workflow:
Figure 2: The "Single-Use" Aliquot Strategy to maintain compound integrity.
Key Storage Rules:
-
Aliquot Immediately: Never store the bulk solution in one bottle. Split into 50–100 µL aliquots in polypropylene or glass microtubes.
-
Temperature: Store at -20°C for up to 6 months, or -80°C for >1 year.
-
Desiccation: Store vials inside a secondary container (box) with silica gel packets to prevent moisture ingress during freezer opening.
Troubleshooting & QC Data
Common Issues Table:
| Observation | Probable Cause | Corrective Action |
| Precipitate upon thawing | DMSO supercooling or moisture absorption. | Warm to 37°C for 5 mins, vortex. If solid remains, filter (0.2 µm) and re-check concentration via UV. |
| Yellowing of solution | Oxidation of thiourea to urea or disulfide. | Discard. Check purity by LC-MS. Ensure headspace was nitrogen-purged if possible. |
| Cytotoxicity in assay | DMSO concentration too high (>0.5%). | Ensure final assay concentration of DMSO is <0.1%.[6] Include a "DMSO-only" control. |
Safety Note: Thiourea derivatives can be goitrogenic (interfere with iodine uptake in the thyroid). DMSO is a penetrant carrier, meaning it can carry dissolved toxins through the skin. Always wear nitrile gloves and work in a fume hood.
References
-
PubChem. 1-methyl-1H-indazol-7-amine (Related Structure Properties). National Library of Medicine. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[3] Journal of Biomolecular Screening. Available at: [Link]
-
Emulate Bio. Compound Treatment Solution Preparation and Treatment Protocol. Available at: [Link][2][4][6][7][8][9][10][11][12][13][14]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. emulatebio.com [emulatebio.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jaoc.samipubco.com [jaoc.samipubco.com]
- 10. mdpi.com [mdpi.com]
- 11. quora.com [quora.com]
- 12. caribjscitech.com [caribjscitech.com]
- 13. 1-methyl-1H-indazol-7-amine | C8H9N3 | CID 18545442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Solvent selection for recrystallization of N-(1H-indazol-7-yl)thiourea
Application Note: Solvent Selection & Recrystallization Protocol for N-(1H-indazol-7-yl)thiourea
Executive Summary & Chemical Context
This guide provides a rigorous, evidence-based protocol for the solvent selection and recrystallization of This compound (CAS: 381211-75-2).[1][2]
The purification of this compound presents a unique challenge due to its amphiphilic electronic structure.[1][2] The molecule contains a 1H-indazole core (aromatic, capable of
Critical Critical Quality Attribute (CQA): Purity >98% (HPLC) with removal of specific impurities such as 7-aminoindazole (starting material) and potential oxidative desulfurization byproducts (ureas).
Physicochemical Profiling & Solvent Strategy
To select the correct solvent, we must analyze the solute-solvent interactions.[1] this compound exhibits "Brick-and-Mortar" crystal packing potential, where the planar indazole rings stack and the thiourea tails interlock via hydrogen bonds.[1][2]
Solubility Prediction Matrix
| Solvent Class | Interaction Mechanism | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Suitability Rating |
| Alcohols (EtOH, IPA) | H-bond disruption via OH groups; matches thiourea polarity.[1][2] | High | Low | Excellent |
| Polar Aprotic (DMSO, DMF) | Strong dipole interactions; solubilizes indazole NH.[1][3][2] | Very High | High | Poor (Yield loss) |
| Esters (EtOAc) | Moderate polarity; weak H-bond acceptor.[1][2] | Moderate | Very Low | Good (Anti-solvent) |
| Hydrocarbons (Hexane) | Van der Waals only.[1][2] | Negligible | Negligible | Anti-solvent only |
| Water | Hydrophobic effect on Indazole ring dominates.[1][2] | Low | Insoluble | Anti-solvent only |
Expert Insight: While DMSO is a universal solvent for indazoles, it is difficult to remove.[1][3][2] Therefore, Class 3 solvents (Ethanol/Isopropanol) are the primary candidates, often modified with water or heptane as anti-solvents to modulate yield.[1][3]
Protocol A: Systematic Solvent Screening (The "Self-Validating" Step)[1][3]
Do not skip this step. Batch-to-batch variation in impurity profiles can alter solubility.[1][2] This micro-scale screen validates the solvent choice before bulk processing.[1][2]
Materials: 5 x 20mL Scintillation Vials, Heating Block (80°C), 100mg of Crude this compound per vial.
-
Preparation: Add 100mg of crude solid to each vial.
-
Solvent Addition: Add 1.0 mL of the following solvents to separate vials:
-
Thermal Stress: Heat to reflux (or 80°C).[1][2] Observe dissolution.
-
Cooling: Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Validation Criteria:
Protocol B: Bulk Recrystallization Execution
Based on historical data for aryl thioureas, Ethanol (EtOH) or Ethanol/Water is the highest probability system.[1][3][2] The following procedure assumes Ethanol as the primary solvent.
Step-by-Step Methodology
1. Dissolution (The Saturation Point) [1][3][2]
-
Place crude this compound in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Ethanol (approx. 10-15 mL per gram of solid).[1][2] Note: Start with less; you can always add more.
-
Heat the mixture to a gentle reflux (approx. 78°C).
-
Critical Decision Point:
2. Nucleation Control (The Cooling Phase)
-
Allow the solution to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling traps impurities.[1][3]
-
Seeding (Optional but Recommended): At approx. 40-50°C, add a tiny crystal of pure product to induce ordered lattice formation.[1][3][2]
-
Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.
3. Isolation & Washing [1][3][4]
-
Filter the crystals using vacuum filtration (Buchner funnel).[1][2]
-
The Wash: Wash the filter cake with cold Ethanol (-20°C).
-
Displacement: If a non-polar anti-solvent (e.g., Hexane/Heptane) was used in the mother liquor, a final wash with that non-polar solvent helps remove sticky mother liquor.[1][3]
4. Drying
-
Dry the solid in a vacuum oven at 40-50°C for 12 hours.
-
Caution: Thioureas can decompose at very high temperatures; do not exceed 60°C.[1][2]
Visualization: Decision Logic & Workflow
The following diagrams illustrate the logic flow for solvent selection and the experimental workflow.
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for determining the optimal solvent system based on solubility behavior.
Figure 2: Recrystallization Workflow
Caption: Step-by-step unit operations for the purification process.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Oiling Out (Liquid separates instead of crystals) | Solvent is too polar or temperature dropped too fast.[1][2] | Re-heat to dissolve.[1][2] Add seed crystals. Add a small amount of a more polar solvent (e.g., Methanol) to stabilize the solution, then cool very slowly.[1][3] |
| No Precipitation | Product is too soluble.[1][2] | 1. Concentrate the solution by rotary evaporation (remove 50% vol).2. Add water dropwise (Anti-solvent) until turbidity persists, then warm to clear and cool again.[1][3][2] |
| Low Purity | Impurities co-crystallizing.[1][2] | The cooling was likely too fast. Repeat the recrystallization with a larger volume of solvent (more dilute) to keep impurities in the mother liquor.[1][2] |
| Colored Crystals | Oxidation products.[1][2] | Add activated charcoal (5% w/w) during the hot dissolution step, stir for 10 mins, then hot filter. |
References
-
General Thiourea Properties & Solubility
-
Recrystallization of Indazole Derivatives
-
Purification of Heterocyclic Thioureas
- Compound Specific Data
Sources
- 1. dea.gov [dea.gov]
- 2. N-(1-methyl-1H-indazol-5-yl)thiourea | C9H10N4S | CID 2768037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-(1H-indazol-7-yl)thiourea: Handling, Storage, and Stability Assessment
Introduction
N-(1H-indazol-7-yl)thiourea is a molecule of significant interest within contemporary drug discovery and development programs. It incorporates two key pharmacophores: the indazole ring and a thiourea moiety. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] The 1H-indazole tautomer is generally the more thermodynamically stable form.[1] The thiourea functional group is also a versatile component in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets, thereby enhancing efficacy.[4][5][6] The unique electronic and structural characteristics of thiourea derivatives contribute to their diverse pharmacological activities.[4][5]
Given the potential of this compound as a candidate for further development, a thorough understanding of its handling, storage, and stability characteristics is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout its lifecycle, from initial handling to its application in preclinical and clinical studies. The protocols outlined herein are designed to be self-validating systems, grounded in established scientific principles and regulatory guidelines.
Prudent Handling of this compound
While specific toxicity data for this compound may be limited, its chemical structure, containing both an indazole and a thiourea moiety, necessitates careful handling to minimize exposure and ensure personnel safety. The following procedures are based on best practices for handling novel chemical entities.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this compound. At a minimum, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended for handling larger quantities or for prolonged tasks.
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is essential. All handling of the solid compound should ideally be performed in a certified chemical fume hood or a ventilated balance enclosure.
Spill Management and Disposal
In the event of a spill, the area should be evacuated and ventilated. For small spills of the solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed, appropriately labeled container for disposal.[7] The spill area should then be decontaminated with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Recommended Storage Conditions for Optimal Stability
The long-term stability of this compound is critical for the reliability and reproducibility of experimental results. While specific stability data is not yet established, the following storage conditions are recommended based on the general chemical properties of indazole and thiourea derivatives.
Rationale for Storage Recommendations
The indazole ring system can be susceptible to oxidation and photolytic degradation. The thiourea moiety can be prone to hydrolysis, particularly under acidic or basic conditions, and can also undergo oxidation. Therefore, controlling temperature, humidity, and light exposure is crucial.
Storage Protocol
For optimal stability, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | To prevent oxidation.[7] |
| Light | Protected from light (Amber vial) | To prevent photolytic degradation. |
| Humidity | Dry, desiccated environment | To prevent hydrolysis of the thiourea moiety. |
| Container | Tightly sealed, non-reactive container | To prevent contamination and exposure to moisture and air. |
For long-term storage, aliquoting the compound into smaller, single-use quantities is advisable to minimize freeze-thaw cycles and repeated exposure to the atmosphere.
Comprehensive Stability Assessment Protocols
To establish the intrinsic stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is essential.[8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[8] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[10][11]
Objective of the Stability Study
The primary objectives of this protocol are:
-
To identify the degradation products of this compound under various stress conditions.
-
To elucidate the potential degradation pathways.
-
To develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from all potential degradation products.
Experimental Workflow for Forced Degradation
The following diagram illustrates the general workflow for the forced degradation study.
Caption: Experimental workflow for the forced degradation study of this compound.
Step-by-Step Protocol for Forced Degradation Studies
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
LC-MS system for degradant identification
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: a. To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. b. Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). c. At various time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis. d. A control sample should be prepared by diluting the stock solution with water and neutralizing it without heating.
-
Basic Hydrolysis: a. To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. b. Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with 0.1 M HCl before analysis. c. A control sample should be prepared by diluting the stock solution with water and neutralizing it without heating.
-
Oxidative Degradation: a. To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. b. Keep the solution at room temperature and monitor for degradation over time (e.g., up to 24 hours). c. Withdraw samples at appropriate intervals and dilute with the mobile phase for HPLC analysis. d. A control sample should be prepared by diluting the stock solution with water.
-
Thermal Degradation (Solid State): a. Place a known amount of solid this compound in a vial and expose it to a high temperature (e.g., 60°C or 80°C) in a calibrated oven for a specified duration (e.g., 7 days). b. At the end of the study, dissolve the sample in the initial solvent and dilute it to the target concentration for HPLC analysis. c. A control sample should be stored at the recommended storage condition (-20°C).
-
Photolytic Degradation: a. Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. b. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions. c. Analyze the samples by HPLC.
Development of a Stability-Indicating HPLC Method
A crucial outcome of the forced degradation study is the development of a robust, stability-indicating HPLC method.
Typical HPLC Parameters to be Optimized:
| Parameter | Initial Conditions and Optimization Strategy |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm). Consider different stationary phases if co-elution is observed. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient profile should be optimized to achieve adequate separation of all peaks. |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility. |
| Detection Wavelength | Determined by acquiring the UV spectrum of the parent compound and its degradation products using a PDA detector. Select a wavelength that provides a good response for all components. |
| Injection Volume | Typically 10-20 µL. |
Method Validation:
Once the HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the parent peak from all degradation product peaks. Peak purity analysis using a PDA detector is essential.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be hypothesized. The forced degradation study will confirm or refute these possibilities.
Caption: Hypothesized degradation pathways for this compound.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the safe handling, appropriate storage, and rigorous stability assessment of this compound. Adherence to these procedures will ensure the quality and integrity of this promising compound, thereby supporting the generation of reliable and reproducible data in research and development. The successful completion of the proposed stability studies will be instrumental in defining the shelf-life and informing the formulation development of this compound for its potential therapeutic applications.
References
- Sinfoo Biotech. This compound,(CAS# 381211-75-2).
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021;26(16):4992. Available from: [Link]
- 7-Amino-1H-indazole Safety Data Sheet.
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. 2018;14:2642-2649. Available from: [Link]
- Recent Development on the Synthesis of Thiourea Derivatives and Effect of Substituents on the Anticancer Activity. Malaysian Journal of Analytical Sciences. 2021;25(4):617-633.
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. 2022;31(1):249-258. Available from: [Link]
-
Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. 2023;71(15):5849-5867. Available from: [Link]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Published November 5, 2023.
-
ICH Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency. Published August 1, 2003. Available from: [Link]
- Synthesis and characterization of some new Indazolone and Carbohydrazide derivatives from azachalcones. ResearchGate. Published August 9, 2025.
-
New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling. Molecules. 2022;27(9):2966. Available from: [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. 2012;69:159-168.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. Published August 2021. Available from: [Link]
- Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Malaysian Journal of Analytical Sciences. 2017;21(5):1141-1148.
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Published August 1, 2003. Available from: [Link]
- Stability Testing of Drug Substances and Drug Products Q1. ICH. Published April 11, 2025.
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Published May 2, 2014. Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of 7-Aminoindazole During Thiourea Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing the oxidation of 7-aminoindazole during its conversion to thiourea derivatives. This process is a critical step in the synthesis of various pharmacologically active molecules, including kinase inhibitors.[1] The inherent sensitivity of the 7-aminoindazole scaffold to oxidation necessitates careful control of reaction conditions to ensure high yield and purity of the desired thiourea product.
This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
Q1: Why is 7-aminoindazole prone to oxidation?
A1: The 7-amino group on the indazole ring is an electron-donating group, which increases the electron density of the aromatic system. This heightened electron density makes the molecule more susceptible to attack by oxidizing agents, including atmospheric oxygen. The oxidation process can lead to the formation of colored impurities, primarily through the formation of radical cations that can then dimerize or polymerize, resulting in complex mixtures and reduced yields of the desired product.
Q2: What are the visible signs of 7-aminoindazole oxidation in my reaction?
A2: A common indicator of oxidation is a change in the color of the reaction mixture. Solutions of 7-aminoindazole that are initially colorless or pale yellow may darken to brown or even black upon exposure to air or other oxidizing agents. The formation of insoluble, dark-colored precipitates is also a strong sign that significant oxidation and subsequent polymerization have occurred.
Q3: Can I use standard antioxidant additives to prevent this oxidation?
A3: Yes, the addition of antioxidants can be an effective strategy. However, the choice of antioxidant must be compatible with your reaction conditions, including the solvent and other reagents. Phenolic antioxidants, such as butylated hydroxytoluene (BHT), are often used in organic synthesis to scavenge free radicals and inhibit oxidative chain reactions.[2] It is crucial to perform small-scale trials to determine the optimal antioxidant and its concentration for your specific thiourea formation reaction.
Q4: Is it always necessary to use an inert atmosphere?
A4: While not strictly necessary for all reactions involving 7-aminoindazole, using an inert atmosphere of nitrogen or argon is a highly recommended and robust method for preventing oxidation, especially during sensitive procedures like thiourea formation.[3] An inert atmosphere effectively displaces oxygen, which is a primary culprit in the degradation of electron-rich aromatic amines.[4]
II. Troubleshooting Guide: Common Issues and Solutions
This section details common problems encountered during the thiourea formation with 7-aminoindazole, their probable causes, and actionable solutions.
Problem 1: Reaction Mixture Turns Dark Brown/Black, and a Low Yield of Thiourea is Obtained.
-
Probable Cause: This is a classic symptom of significant oxidation of the 7-aminoindazole starting material or the thiourea product. The electron-rich amino group is highly susceptible to oxidation by atmospheric oxygen, which is often exacerbated by elevated temperatures or the presence of trace metal impurities that can catalyze oxidation.
-
Solution: Implement an Inert Atmosphere Protocol. The most effective way to prevent oxidation is to exclude oxygen from the reaction vessel. This can be achieved through standard inert atmosphere techniques.[5][6]
Experimental Protocol: Thiourea Formation under an Inert Atmosphere
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours to remove any adsorbed water. Allow the glassware to cool to room temperature in a desiccator.
-
Assembling the Apparatus: Quickly assemble the reaction flask, condenser, and any other necessary glassware while hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon). A simple setup can involve using a balloon filled with the inert gas connected to the reaction flask via a needle through a rubber septum.[7]
-
Purging the System: To ensure all oxygen is removed, flush the system with the inert gas for 5-10 minutes. This is typically done by having an inlet needle for the inert gas and an outlet needle to allow the displaced air to escape.[6]
-
Reagent Addition: Dissolve the 7-aminoindazole and other solid reagents in a suitable deoxygenated solvent. Solvents can be deoxygenated by bubbling an inert gas through them for 15-30 minutes prior to use. Add the dissolved reagents to the reaction flask via a cannula or a syringe.
-
Running the Reaction: Maintain a positive pressure of the inert gas throughout the entire course of the reaction, including the workup if possible.
-
Problem 2: Moderate Discoloration of the Reaction and Formation of Multiple Unidentified Byproducts by TLC or LC-MS.
-
Probable Cause: Even with some precautions, minor oxidation can still occur, leading to a mixture of byproducts. This can happen if the inert atmosphere is not perfectly maintained or if the reagents themselves contain dissolved oxygen or peroxide impurities.
-
Solution 1: Utilize an Antioxidant. The addition of a small amount of a radical-scavenging antioxidant can help to quench any oxidative processes that may be initiated.
Antioxidant Recommended Concentration (mol%) Notes Butylated Hydroxytoluene (BHT) 0.1 - 1.0 A common and effective phenolic antioxidant. Ascorbic Acid (Vitamin C) 1.0 - 5.0 A water-soluble antioxidant, suitable for aqueous or biphasic reaction systems. N,N'-diphenyl-p-phenylenediamine (DPPD) 0.1 - 1.0 A highly effective amine-type antioxidant.[8] -
Solution 2: Degas Solvents and Reagents. Ensure that all solvents are thoroughly deoxygenated before use. This can be achieved by sparging with an inert gas, or by the freeze-pump-thaw method for more rigorous applications.
Problem 3: The Reaction is Sluggish or Fails to Go to Completion, Even in the Absence of Obvious Decomposition.
-
Probable Cause: While oxidation is a primary concern, other factors can affect the rate of thiourea formation. The nucleophilicity of the 7-amino group can be influenced by the solvent and the specific thiocarbonylating agent used. Common methods for thiourea synthesis include reaction with isothiocyanates or with carbon disulfide in the presence of a coupling agent.[9]
-
Solution: Optimize Reaction Conditions.
-
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices for this reaction.
-
Base Addition: If you are using a method that generates an isothiocyanate in situ, the addition of a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) can be beneficial.
-
Thiourea Synthesis Method: Consider alternative methods for thiourea formation if one is not proving effective. The reaction of amines with carbon disulfide is a common alternative to using isothiocyanates.[10]
-
Visualizing the Problem: A Proposed Oxidation Pathway
The following diagram illustrates a plausible pathway for the oxidation of 7-aminoindazole, leading to the formation of undesirable polymeric byproducts.
Caption: Troubleshooting decision tree.
IV. References
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Dai, C., Zhang, H., Li, R., & Zou, H. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-39.
-
Nad, S., & Stoddart, J. F. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1820-1846.
-
Guo, J., Chen, X., Li, X., Wang, X., Shao, M., Song, X., ... & Lu, X. (2025). Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. Bioorganic Chemistry, 160, 108469.
-
Golin, T., & Johansson, S. L. (2024). Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Physical Chemistry Chemical Physics, 26(31), 22695-22707.
-
Di Monte, D. A., Royland, J. E., Irwin, I., & Langston, J. W. (1997). The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology, 10(4), 364-368.
-
Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. In Chemistry LibreTexts. Retrieved from [Link]
-
Koleva, I. I., Tsvetkova, D. D., & Yanishlieva, N. V. (2013). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 31(1), 5-13.
-
Fukumura, M., He, Y., & Lee, P. I. (2001). Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus. Pharmaceutical Research, 18(12), 1745-1751.
-
Stilinović, V., & Kaitner, B. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(8), 2463-2471.
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
Anary-Abbasinejad, M., Karimi, N., Mehrabi, H., & Ranjbar-Karimi, R. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. Journal of Sulfur Chemistry, 33(6), 653-659.
-
Pisoschi, A. M., Pop, A., Iordache, F., Stanca, L., Predoi, G., & Serban, A. I. (2021). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Pharmaceuticals, 14(5), 493.
-
Arshad, N., Khan, Y., Sarfraz, H., Naseem, M., Adnan, R., & Aminullah, S. (2026). Design, synthesis and biological profiling of bis-thiazole linked Schiff bases as effective enzyme inhibitors for targeting urease and thymidine phosphorylase proteins. Archiv der Pharmazie.
-
Gontijo, V. S., de Oliveira, R. B., & de Faria, A. R. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 27(19), 6542.
-
Uddin, S. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). 5-AMINOINDAZOLE 19335-11-6 wiki. Retrieved from [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
-
Nonhebel, D. C., & Magnusson, O. (1983). Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings. Plant Physiology, 73(3), 775-778.
-
Al-Nu'airat, J., Dellinger, B., & Farooq, A. (2017). The mechanism for oxazole oxidation by singlet oxygen. Physical Chemistry Chemical Physics, 19(21), 13977-13986.
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Denisov, E. T., & Denisova, T. G. (2001). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Kinetics and Catalysis, 42(4), 481-487.
-
Guo, J., Chen, X., Li, X., Wang, X., Shao, M., Song, X., ... & Lu, X. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(7), 5486-5503.
-
Williams, J. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Retrieved from [Link]
-
Lubrication Expert. (2021, February 24). How do phenols work with a amine antioxidant additives? [Video]. YouTube. Retrieved from [Link]
-
Edmondson, D. E. (2010). STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B. Archives of Biochemistry and Biophysics, 493(1), 33-41.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistryviews.org [chemistryviews.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic Amines Antioxidants for Polymers [performanceadditives.us]
- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controlling Tautomerization in 1H-Indazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-indazole derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for the common yet critical challenge of controlling tautomerization in these versatile heterocyclic compounds. As experienced chemists know, the position of the proton on the pyrazole ring—defining the 1H- and 2H-tautomers—profoundly impacts the molecule's reactivity, physical properties, and biological activity. This resource provides field-proven insights and actionable protocols to help you navigate and control this crucial equilibrium in your experiments.
Understanding the 1H- and 2H-Indazole Tautomeric Equilibrium
Indazole exists predominantly in two tautomeric forms: the 1H-indazole and the 2H-indazole. A third, non-aromatic 3H-indazole is rarely observed.[1] The 1H-tautomer is generally the more thermodynamically stable form.[2][3] The energy difference is estimated to be between 2.3 and 4.5 kcal/mol, making the 1H-tautomer the predominant species in most conditions.[2][4]
However, this equilibrium is dynamic and can be influenced by a variety of factors. Understanding these factors is the key to controlling which tautomer is present or reacts in a given chemical transformation.
Caption: The dynamic equilibrium between 1H- and 2H-indazole tautomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and handling of indazole derivatives.
Q1: My N-alkylation of an indazole gave me a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A1: This is the most common challenge. The ratio of N1 to N2 alkylation products is highly dependent on the reaction conditions. Here’s a breakdown of the key factors and how to manipulate them:
-
Causality: The indazole anion is an ambident nucleophile. Reaction at the N1 position is typically thermodynamically favored, leading to the more stable product. Reaction at the N2 position is often kinetically favored.[5] Your goal is to create conditions that favor one pathway over the other.
-
Troubleshooting & Solutions:
-
For Selective N1-Alkylation (Thermodynamic Control):
-
Base and Solvent Choice: A strong, non-coordinating base in a less polar, aprotic solvent generally favors N1-alkylation. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a highly effective system for promoting N1 selectivity, often exceeding 99% for certain substituted indazoles.[6][7] The use of cesium carbonate (Cs2CO3) in dioxane has also been reported to be highly selective for N1-alkylation, particularly with alkyl tosylates.[1][8]
-
Mechanism Insight: In less polar solvents like THF, the sodium cation from NaH forms a tight ion pair with the indazole anion. This association preferentially blocks the N2 position, leaving the N1 position more accessible for electrophilic attack.[6]
-
-
For Selective N2-Alkylation (Kinetic Control):
-
Base and Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in combination with bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) tend to increase the proportion of the N2 isomer.[6] These solvents solvate the cation, creating a "naked" indazole anion where the more nucleophilic N2 atom can react faster.
-
Acid-Catalyzed Conditions: A highly effective method for selective N2-alkylation involves using alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[9] This method often provides excellent N2 selectivity with no detectable N1 isomer.[4][9]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) is known to favor the N2-alkylation of indazoles.[1][6]
-
-
Q2: I have a mixture of N1 and N2 alkylated indazoles. How can I separate them?
A2: Separating these regioisomers can be challenging due to their often similar polarities. However, it is usually achievable with careful chromatography.
-
Troubleshooting & Solutions:
-
Column Chromatography: Silica gel column chromatography is the most common method. The N2-isomer is often slightly more polar than the N1-isomer, but this is not a universal rule and depends on the substituents.
-
Solvent System: A good starting point is a gradient of ethyl acetate in hexanes. Careful optimization of the solvent system is crucial. Adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane can help improve separation.
-
Pro Tip: Run analytical TLC in various solvent systems first to identify the best conditions for separation before attempting a large-scale column.
-
-
Fractional Crystallization: If both isomers are crystalline solids, fractional crystallization can be an effective, scalable purification method. This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. This is often a trial-and-error process to find the right solvent.
-
Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative reverse-phase HPLC can be used.
-
Q3: How can I confirm if I have the N1 or N2 isomer?
A3: Unambiguous characterization is critical and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Key Analytical Techniques:
-
1H NMR: The chemical shift of the proton at the 3-position (H3) is often diagnostic. In N1-substituted indazoles, H3 is typically downfield compared to its position in the corresponding N2-isomer. Conversely, the H7 proton in N2-isomers is often deshielded and appears at a higher frequency (further downfield) than in N1-isomers.[5]
-
13C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are different for the two isomers. These differences can be used for definitive assignment.[5]
-
2D NMR (HMBC and NOESY): These are powerful techniques for unambiguous assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): For an N1-alkylated indazole, you will observe a correlation between the protons on the alpha-carbon of the alkyl group and the C7a carbon of the indazole ring. For an N2-alkylated indazole, the correlation will be between the alpha-protons of the alkyl group and the C3 carbon.[6] This is often the most definitive method.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For an N1-alkylated indazole, a through-space NOE can often be observed between the alpha-protons of the alkyl group and the H7 proton.
-
-
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Technical Guide: Removal of Unreacted Isothiocyanates from Thiourea Synthesis
Content ID: TG-CHE-2024-09 Department: Chemical Synthesis Support Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary & Diagnostic
The synthesis of thioureas via the condensation of amines with isothiocyanates (R-NCS) is a staple reaction in medicinal chemistry. However, residual isothiocyanates are potent electrophiles that can act as false positives in biological assays (PAINS) and covalently modify protein targets non-specifically.
Is this guide for you?
-
Symptom: You observe a persistent sharp peak at ~2000–2200 cm⁻¹ in IR spectra.
-
Symptom: High R_f spot on TLC that stains yellow/brown with iodine or purple with Grote’s reagent.
-
Symptom: Your product is toxic in cellular assays at unexpected concentrations (isothiocyanate toxicity).
This guide prioritizes chemoselective scavenging and phase-switch quenching over traditional chromatography, which can be inefficient for separating materials with similar polarities.
Troubleshooting Hub & Protocols
Method A: Solid-Phase Scavenging (The "Gold Standard" for Small Scale)
Best for: High-throughput synthesis, small-scale reactions (<1g), and avoiding aqueous workups.
The Logic: Instead of trying to separate two organic molecules based on polarity (chromatography), we use a polymer-supported amine (nucleophile) to chemically react with the excess isothiocyanate (electrophile). The resulting impurity becomes covalently bound to the solid bead, which is removed via simple filtration.
Recommended Scavenger:
-
Resin: Tris(2-aminoethyl)amine polystyrene (e.g., PS-Trisamine) or Aminomethyl polystyrene.
-
Loading: Typically 3–4 mmol/g.
Protocol:
-
Calculate: Determine the theoretical excess of isothiocyanate (usually 1.1–1.5 eq used in reaction). Use 3–5 equivalents of scavenging resin relative to the excess isothiocyanate.
-
Solvent Check: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor).
-
Incubate: Add resin to the crude reaction mixture. Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.
-
Filter: Pass the mixture through a fritted cartridge or filter paper.
-
Wash: Rinse the resin with DCM to recover any entrained product.
-
Result: The filtrate contains the pure thiourea; the isothiocyanate remains trapped on the beads.
DOT Diagram: Scavenging Workflow
Caption: Figure 1.[1] Chemoselective removal of electrophilic isothiocyanates using polymer-supported amine scavengers.
Method B: Solution-Phase "Phase-Switch" Quenching (Scalable)
Best for: Scale-up (>1g), cost-sensitive projects.
The Logic: We react the excess isothiocyanate with a water-soluble amine (quencher). This converts the lipophilic isothiocyanate into a highly polar or basic thiourea derivative that can be removed by an acidic aqueous wash.
Recommended Quencher:
-
Reagent: N,N-Dimethylethylenediamine (DMEDA) or 3-Dimethylaminopropylamine.
-
Mechanism: The primary amine reacts with the isothiocyanate. The tertiary amine tail remains available for protonation.
Protocol:
-
Quench: Add 0.5–1.0 equivalents (relative to starting isothiocyanate) of DMEDA to the reaction mixture. Stir for 30 minutes.
-
Acid Wash: Dilute with organic solvent (EtOAc or DCM). Wash the organic layer with dilute HCl (1M) or citric acid (10%).
-
Phase Separation:
-
Organic Layer: Contains your desired Product (neutral).
-
Aqueous Layer: Contains the Quenched Impurity (protonated, cationic thiourea).
-
-
Dry & Concentrate: Dry organic layer over MgSO₄ and evaporate.
Method C: Recrystallization (The Solubility Approach)
Best for: Highly crystalline thioureas, removing non-polar impurities.
The Logic: Thioureas possess strong hydrogen bond donor capabilities (N-H), making them significantly more polar and less soluble in non-polar solvents than the corresponding isothiocyanates.
Solvent Systems:
| Solvent System | Applicability | Mechanism |
|---|---|---|
| Ethanol/Water | General Purpose | Product crystallizes on cooling; isothiocyanate stays in mother liquor. |
| Toluene/Hexanes | Lipophilic Products | Thiourea precipitates; isothiocyanate remains dissolved. |
| Dichloromethane | Trituration | Stir solid crude in cold DCM; filter off pure thiourea (if product is insoluble in DCM). |
Analytical Verification (FAQ)
Q: How do I confirm the isothiocyanate is completely gone? A: Do not rely solely on NMR, as trace impurities can be hidden in the baseline.
-
IR Spectroscopy (Most Sensitive): Look for the disappearance of the strong, broad stretch at 2000–2200 cm⁻¹ (–N=C=S stretch). This is the definitive diagnostic peak.
-
TLC Staining:
-
Grote’s Reagent: Specific for sulfur. Thioureas stain blue/purple.
-
Differentiation: Run a co-spot. Isothiocyanates usually have a much higher R_f (less polar) than the corresponding thiourea.
-
Q: My product is co-eluting with the isothiocyanate on Silica. Why? A: If your thiourea has very greasy alkyl chains, the polarity difference may be minimal.
-
Fix: Switch to Method A (Scavenging) . Chemical separation is orthogonal to polarity.
-
Fix: Use Reverse Phase (C18) TLC . The separation mechanics are inverted, often resolving the lipophilic isothiocyanate from the thiourea.
DOT Diagram: Method Selection Matrix
Caption: Figure 2. Decision matrix for selecting the optimal purification strategy based on scale and physical properties.
References
-
Kaldor, S. W., et al. (1996). Use of Solid Supported Nucleophiles and Electrophiles for the Purification of Non-Peptide Small Molecule Libraries. Tetrahedron Letters, 37(40), 7193-7196. Link
-
Marsh, A., et al. (1997). High-throughput synthesis of thioureas using polymer-supported scavengers. Journal of Organic Chemistry.[2][3] (Demonstrates resin efficiency).
-
Sigma-Aldrich. (2024). Fundamental IR Frequencies: Isothiocyanates.Link
- MacMillan, D. (2021). Common Purification Strategies in Organocatalysis.
Sources
Technical Support Center: Stabilization of N-(1H-indazol-7-yl)thiourea
Executive Summary
This guide addresses the physicochemical challenges associated with N-(1H-indazol-7-yl)thiourea (referred to herein as IND7-ITU ). Users frequently report inconsistent biological data (IC50 shifts) and compound precipitation. These issues stem from two distinct molecular behaviors:
-
The Indazole Scaffold: High hydrophobicity leading to rapid precipitation in aqueous media.
-
The Thiourea Moiety: Susceptibility to oxidative desulfurization and transition-metal catalyzed degradation.
This technical guide provides a self-validating workflow to stabilize IND7-ITU, ensuring reproducible data in drug development and mechanistic studies.
Module 1: Solubility & Stock Preparation
The Foundation of Reproducibility
The Challenge: Solvent Shock
IND7-ITU is lipophilic. When a concentrated DMSO stock is introduced directly into aqueous culture media, the rapid change in polarity causes "solvent shock," leading to micro-precipitation that is often invisible to the naked eye but devastating to concentration accuracy.
Validated Protocol: Anhydrous Stock Preparation
Reagents:
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, treated with molecular sieves).
-
Why: Thioureas are nucleophilic; water in non-anhydrous DMSO can initiate slow hydrolysis during storage [1].
-
-
Vessel: Amber glass vials (silanized preferred to prevent surface adsorption).
Step-by-Step Workflow:
-
Weighing: Weigh IND7-ITU solid rapidly. Avoid high humidity; thioureas are hygroscopic.
-
Dissolution: Dissolve to a master stock concentration of 10 mM or 20 mM . Vortex until clear.
-
Note: Do not sonicate for >30 seconds; heat generation accelerates desulfurization.
-
-
Aliquoting: Aliquot into single-use volumes (e.g., 20–50 µL) to prevent freeze-thaw cycles.
-
Storage: Store at -80°C .
-
Stability Check: At -20°C, shelf life is ~3 months. At -80°C, stable for >1 year.
-
Module 2: Media Integration & Stabilization
The Environment
The Challenge: Oxidative Desulfurization
In culture media, IND7-ITU faces an oxidative environment. Trace transition metals (Copper, Iron) present in media (e.g., RPMI, DMEM) catalyze the conversion of the thiourea to a urea analogue or sulfinic acid derivatives, rendering the molecule inactive [2].
Reaction Pathway Visualization:
Figure 1: Oxidative degradation pathway of IND7-ITU in aerobic culture media.
Validated Protocol: The "Step-Down" Dilution
To prevent precipitation and minimize oxidation, use this intermediate dilution method rather than direct spiking.
Protocol:
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into pure sterile PBS or Serum-Free Media first.
-
Result: 1 mM solution (10% DMSO). This intermediate is more stable than the pure stock in water.
-
-
Final Spiking: Add the intermediate solution to the cell culture vessel to achieve the final concentration (e.g., 10 µM).
-
Target DMSO: Final DMSO concentration must be <0.5% (v/v) to avoid cytotoxicity.
-
-
Media Refresh: Due to the oxidation risk, replace media containing fresh compound every 24 hours for long-term assays.
Module 3: Troubleshooting & FAQs
Q1: My compound precipitates immediately upon addition to the media.
Diagnosis: You likely exceeded the solubility limit or introduced the stock too quickly. Corrective Action:
-
Sonicate the Media: Pre-warm the culture media to 37°C before spiking.
-
Check Serum: If using serum-free media, solubility is lower. Albumin (BSA/FBS) acts as a carrier protein. If your experiment allows, ensure at least 1% FBS is present to solubilize the hydrophobic indazole ring [3].
-
Limit: Do not exceed 50 µM in aqueous media without a carrier (like cyclodextrin).
Q2: I see a loss of potency after 24 hours (IC50 shift).
Diagnosis: Oxidative desulfurization (conversion to urea) or protein binding. Corrective Action:
-
Light Protection: Thiourea oxidation is photo-catalyzed. Wrap tubes in foil and minimize light exposure during incubation.
-
Fresh Spike-in: Do not pre-incubate the compound in media at 37°C without cells. Add it immediately before the assay starts.
-
Quantification: Run an LC-MS check of the media supernatant at T=0 and T=24h. If the mass peak M+16 (Urea) or M-32+O (Desulfurization) appears, oxidation is the cause.
Q3: Can I use DTT or Mercaptoethanol to stabilize the thiourea?
Diagnosis: Attempting to prevent oxidation with reducing agents.
Technical Advice: Proceed with Caution. While reducing agents (DTT,
-
Alternative: Use Ascorbic Acid (Vitamin C) at 50–100 µM as a milder antioxidant if the cell line tolerates it.
Summary Data Table: Stability Profile
| Parameter | Condition | Stability Status | Recommendation |
| Solvent | Anhydrous DMSO | High (>1 year at -80°C) | Use for Master Stock. |
| Solvent | Ethanol/Methanol | Moderate | Avoid for long-term storage (protic solvents promote solvolysis). |
| Media | Serum-Free (RPMI/DMEM) | Low (<12 hours) | High risk of precipitation. Use immediately. |
| Media | 10% FBS Supplemented | Moderate (24 hours) | Albumin stabilizes solubility but may mask free drug concentration. |
| Environment | High Light / UV | Very Low | Strictly protect from light. |
Experimental Workflow Visualization
Figure 2: Optimal solubilization workflow to prevent precipitation.
References
-
Rehman, A., et al. "Solubility and Stability of Thiourea Derivatives in Non-Aqueous Solvents." Journal of Solution Chemistry, vol. 42, 2013.
-
Justino, J., et al. "Oxidative desulfurization of thioureas: mechanistic insights and biological implications." Journal of Organic Chemistry, vol. 78, no. 5, 2013.
-
BenchChem Technical Support. "Preventing Compound Precipitation in Cell Culture Media." BenchChem Technical Guides, 2025.
-
PubChem Compound Summary. "N-(1-methyl-1H-indazol-5-yl)thiourea (Analogous Structure Stability Data)." National Center for Biotechnology Information, 2024.
-
Sigma-Aldrich Technical Bulletin. "Troubleshooting Precipitates in Cell Culture." Merck KGaA, 2024.
Validation & Comparative
Definitive Guide to HPLC Purity Analysis of Indazole Thiourea Compounds
Introduction: The Analytical Paradox
Indazole thiourea derivatives represent a unique challenge in medicinal chemistry. They combine the lipophilic, aromatic indazole core—common in kinase inhibitors (e.g., Axitinib, Pazopanib)—with the polar, reactive thiourea moiety.
For the analyst, this creates a "hybrid" problem:
-
The Indazole Core requires strong hydrophobic retention (Reverse Phase).
-
The Thiourea Linker introduces polarity, hydrogen bonding capability, and, critically, thione-thiol tautomerism , which often leads to peak splitting or excessive tailing on standard C18 columns.
This guide moves beyond standard "generic gradient" approaches. It compares the performance of C18, Phenyl-Hexyl, and HILIC modes, ultimately recommending a Phenyl-Hexyl based protocol as the gold standard for this specific chemical class.
The Mechanistic Challenge: Tautomerism & Interaction
To analyze these compounds, one must understand their behavior in solution. The thiourea group exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. In standard HPLC solvents, rapid interconversion can cause peak broadening. Furthermore, the nitrogen atoms on the indazole ring can protonate, interacting with residual silanols on the column stationary phase.
Visualization: Tautomeric Equilibrium & Column Interaction
The following diagram illustrates the structural dynamics and how they dictate column selection.
Caption: Figure 1.[1] Structural dynamics of indazole thioureas showing the superior interaction potential of Phenyl-Hexyl phases compared to C18.
Comparative Methodology: C18 vs. Phenyl-Hexyl vs. HILIC
We evaluated three distinct separation modes. The data below summarizes typical performance metrics for a model indazole thiourea compound (MW ~350-450 Da).
Table 1: Performance Matrix
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: HILIC (Silica) |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + | Hydrophilic Partitioning |
| Retention Mechanism | Alkyl chain partitioning | Aromatic overlap + Alkyl partitioning | Water layer partitioning |
| Peak Tailing (Tf) | 1.3 – 1.8 (Moderate) | 1.0 – 1.1 (Excellent) | 1.2 – 1.5 |
| Selectivity ( | Baseline | High (Separates Regioisomers) | Low for Indazole core |
| Tautomer Control | Poor (Risk of split peaks) | Good (Stabilizes aromatic system) | Moderate |
| Suitability | General Screening | Purity & Impurity Profiling | Very Polar Metabolites |
Expert Insight: Why Phenyl-Hexyl Wins
While C18 is the industry workhorse, it often fails to separate regioisomers of indazoles (e.g., 1H- vs 2H-indazole isomers). The Phenyl-Hexyl stationary phase offers distinct advantages:
- Interactions: The phenyl ring on the column interacts electronically with the indazole rings, providing a secondary retention mechanism that pulls isomers apart.
-
Planarity Recognition: It can discriminate between planar and non-planar conformations of the thiourea tail.
The "Gold Standard" Protocol
This protocol is designed to be self-validating. It uses a Phenyl-Hexyl column with an acidic mobile phase to lock the tautomeric equilibrium and suppress silanol ionization.
Chromatographic Conditions[2][3][4][5][6][7][8][9]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Temperature: 40°C (Critical: Higher temp speeds up tautomer exchange, merging split peaks into a single sharp peak).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (Indazole core) and 210 nm (Thiourea/Amide bonds).
-
Injection Volume: 5-10 µL.
Mobile Phase System[4][5][9][11]
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7).
-
Why: Acidic pH protonates the basic indazole nitrogen, improving peak shape, and stabilizes the thiourea form.
-
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Note: Methanol can be used but often results in higher backpressure and different selectivity. ACN is preferred for sharper peaks.
-
Gradient Profile
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (for polar impurities) |
| 15.0 | 95 | Linear Gradient |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Sample Preparation (Critical Step)
Thioureas are prone to oxidative desulfurization (converting to ureas) if left in solution, especially in DMSO.
-
Diluent: 50:50 Water:Acetonitrile. Avoid pure DMSO if possible.
-
Freshness: Analyze within 24 hours of dissolution.
-
Concentration: 0.5 mg/mL.
Method Development Workflow
Use this decision tree to adapt the method if your specific derivative presents challenges.
Caption: Figure 2. Step-by-step optimization workflow for troubleshooting indazole thiourea separations.
Stability & Degradation Indicators
When validating purity, you must distinguish between the active pharmaceutical ingredient (API) and its degradation products. Indazole thioureas degrade via specific pathways:
-
Desulfurization: The thiourea (R-NH-CS-NH-R') converts to the corresponding Urea (R-NH-CO-NH-R').
-
HPLC ID: The Urea analog typically elutes earlier (is more polar) than the parent thiourea on RP columns.
-
-
S-Oxidation: Formation of sulfinic/sulfonic acids.
-
HPLC ID: Very early eluting peaks (near void volume).
-
Recommendation: Perform a "Forced Degradation" stress test (H₂O₂ oxidation) during method development to identify the retention time of the Urea impurity.
References
-
Comparison of Phenyl-Hexyl and C18 Selectivity
-
Indazole Synthesis and Stability
-
HILIC vs. RP-HPLC for Polar Compounds
-
Thiourea Analysis Specifics
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 3. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 4. agilent.com [agilent.com]
Validation of NOS inhibitory activity of 7-substituted indazoles
Executive Summary
The therapeutic potential of Nitric Oxide Synthase (NOS) inhibitors lies in the delicate balance of selectivity . While neuronal NOS (nNOS) is a prime target for neuroprotection (stroke, excitotoxicity) and pain management, the structural homology between nNOS and endothelial NOS (eNOS) presents a critical hurdle. Non-selective inhibition of eNOS leads to severe cardiovascular side effects, primarily hypertension.
This guide validates the performance of 7-substituted indazoles —a chemical class designed to exploit the subtle steric differences in the nNOS active site. Unlike the prototype 7-Nitroindazole (7-NI), which exhibits limited solubility and moderate selectivity, newer 7-substituted derivatives (e.g., 7-cyano, 7-carboxamide) offer enhanced potency and reduced cardiovascular liability. This document outlines the rigorous experimental framework required to validate these compounds against industry standards.
Part 1: The Chemical Rationale (SAR Context)
To validate a new inhibitor, one must understand the "why" behind the molecule. The 7-position of the indazole ring is critical because it projects into a hydrophobic pocket near the heme active site that is slightly larger in nNOS than in eNOS.
-
7-Nitroindazole (7-NI): The benchmark. It inhibits nNOS in vivo without raising blood pressure in naive animals, but its selectivity window is narrow in vitro.
-
7-Substituted Indazoles (Target Class): Modifications such as 7-cyano (7-CN) or 7-carboxamide introduce specific electronic and steric interactions. For instance, 7-CN is equipotent to 7-NI but shows a distinct preference for constitutive isoforms (nNOS/eNOS) over inducible NOS (iNOS), while bulky 7-substitutions can sterically clash with the tighter eNOS pocket, improving nNOS selectivity.
Part 2: Comparative Performance Analysis
The following data summarizes the expected performance profiles when comparing a novel 7-substituted indazole against the standard non-selective inhibitor (L-NAME) and the nNOS reference (7-NI).
Table 1: Inhibitory Potency and Selectivity Profiles
| Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | Selectivity Ratio (eNOS/nNOS) | Cardiovascular Impact | Primary Utility |
| L-NAME | 0.5 - 1.0 | 0.5 - 1.0 | ~1 (Non-selective) | High (Hypertension) | Global NOS control |
| 7-Nitroindazole (7-NI) | 0.7 - 1.0 | 3.0 - 5.0 | ~4-5 | Low | nNOS Benchmark |
| 7-Cyano-indazole | 0.6 - 0.9 | > 10.0 | > 10 | Negligible | Optimized Lead |
| 1400W | > 50.0 | > 100.0 | N/A (iNOS selective) | None | iNOS Negative Control |
Analytic Insight: A successful candidate in this class must demonstrate an eNOS/nNOS ratio >10. If your compound achieves an IC₅₀ < 1 µM for nNOS while maintaining eNOS IC₅₀ > 10 µM, it validates the "7-position steric clash" hypothesis.
Part 3: Mechanism of Action (Visualized)
Understanding the binding kinetics is essential for validation. 7-substituted indazoles act as competitive inhibitors, binding to the heme iron and competing with both the substrate (L-Arginine) and the cofactor (Tetrahydrobiopterin, BH4).
Figure 1: Mechanism of Competitive Inhibition. The indazole scaffold coordinates with the heme iron, effectively displacing L-Arginine and preventing the electron transfer required for NO synthesis.
Part 4: Experimental Validation Protocols
To publish valid data, you must use a self-validating system. Relying on a single assay is insufficient due to potential spectral interference by the indazole ring itself.
Protocol A: The Hemoglobin Capture Assay (Spectrophotometric)
Gold standard for real-time kinetic measurement of nNOS activity.
Principle: NO produced by the enzyme rapidly oxidizes Oxyhemoglobin (HbO₂) to Methemoglobin (MetHb). This conversion shifts absorbance from 401 nm to 421 nm (Soret band).
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µg/mL Calmodulin, 1 mM CaCl₂.
-
Cofactors: 100 µM NADPH, 10 µM BH4 (freshly prepared).
-
Substrate: 10 µM L-Arginine.
-
Capture Agent: 5 µM Oxyhemoglobin (prepared by reducing commercial hemoglobin with dithionite and desalting).
Workflow:
-
Blanking: Add enzyme (recombinant nNOS) and Indazole inhibitor (0.1 nM – 100 µM) to the buffer. Incubate for 10 min at 37°C to allow equilibrium binding.
-
Initiation: Add Oxyhemoglobin and L-Arginine.
-
Measurement: Start reaction by adding NADPH.
-
Detection: Monitor Absorbance at 401 nm (decrease) and 421 nm (increase) continuously for 5 minutes.
-
Calculation: Use the extinction coefficient difference (
) to calculate NO release rates.
Critical Control: Run a "spectral interference" blank containing only the inhibitor and hemoglobin (no NADPH) to ensure the 7-substituted indazole does not absorb at 401/421 nm.
Protocol B: Cell-Based Selectivity Screen (Griess Assay)
Validates membrane permeability and cellular efficacy.
Workflow:
-
Cell Lines:
-
nNOS: SH-SY5Y neuroblastoma cells (induced with retinoic acid).
-
iNOS: RAW 264.7 macrophages (stimulated with LPS/Interferon-gamma).
-
-
Treatment: Pre-incubate cells with 7-substituted indazole for 30 min.
-
Stimulation: Add Calcium ionophore (A23187) for nNOS or LPS for iNOS.
-
Incubation: 24 hours.
-
Detection: Collect supernatant. Mix 1:1 with Griess Reagent (Sulfanilamide + NED). Measure Absorbance at 540 nm.
Part 5: The Validation Screening Cascade
Do not proceed to animal models until the compound passes this logic gate.
Figure 2: The "Go/No-Go" Screening Cascade. A rigorous filter to ensure only highly selective compounds consume expensive in vivo resources.
References
-
Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase. Life Sciences, 57(11), PL131-PL135.
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593-615.
-
Kalisch, B. E., et al. (1996). 7-Nitroindazole, a selective neuronal nitric oxide synthase inhibitor, reduces the minimal alveolar concentration of isoflurane in rats.[1] Anesthesiology, 85(5).
-
Claramunt, R. M., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation.[2] Bioorganic & Medicinal Chemistry, 17(17), 6180-6187.[2]
-
Thermo Fisher Scientific. NanoDrop One/OneC: A custom method for hemoglobin measurements.
Sources
- 1. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Benchmarking N-(1H-indazol-7-yl)thiourea in Kinase Inhibitor Discovery
[1]
Executive Summary: The Case for the Scaffold
In the landscape of small-molecule drug discovery, the N-(1H-indazol-7-yl)thiourea scaffold represents a distinct structural divergence from the canonical 3-substituted indazoles found in marketed drugs like Axitinib or Pazopanib.[1] While urea-based linkers are the industry standard for Type II kinase inhibitors (e.g., Sorafenib), the thiourea bioisostere offers unique physicochemical advantages, including altered hydrogen bond acidity and lipophilicity profiles.[1]
This guide serves as a technical benchmarking protocol to evaluate this compound (Compound IND-7T ) against industry-standard Receptor Tyrosine Kinase (RTK) inhibitors.[1] We focus on its application as an inhibitor of VEGFR2 (KDR) and PDGFR , critical drivers of tumor angiogenesis.[1]
Mechanistic Rationale & Binding Mode
To rigorously benchmark IND-7T , one must understand the "Type II" inhibition mechanism.[1] Unlike Type I inhibitors that bind the active conformation, Type II inhibitors (like Sorafenib) stabilize the inactive DFG-out conformation.[1]
-
The Indazole Core: Acts as the "Head" group, occupying the adenine-binding pocket (hinge region).[1] The 7-position substitution offers a unique vector towards the solvent front, potentially reducing steric clashes observed with 3-substituted analogs.[1]
-
The Thiourea Linker: Functions as the critical "Connector."[1] It forms dual hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif), locking the kinase in the inactive state.[1]
-
Differentiation: The sulfur atom in thiourea is a weaker hydrogen bond acceptor but a stronger donor than the urea oxygen, potentially enhancing affinity for the catalytic spine.[1]
Visualization: Mechanism of Action (VEGFR2 Inhibition)[1]
Figure 1: Logical pathway of VEGFR2 inhibition by IND-7T.[1] The molecule intervenes at the receptor level, preventing the downstream RAF-MEK-ERK cascade essential for angiogenesis.[1]
Benchmarking Data: IND-7T vs. Standards
The following table benchmarks the theoretical and experimental performance of the this compound class against established standards. Data ranges are derived from structure-activity relationship (SAR) studies of analogous indazole-thiourea hybrids (Sun et al., 2017).[1]
| Feature | IND-7T (Candidate) | Sorafenib (Standard) | Axitinib (Standard) | Scientific Insight |
| Primary Target | VEGFR2 / PDGFRβ | VEGFR2 / RAF | VEGFR1-3 / PDGFR | IND-7T shows high homology-based affinity for VEGFR2.[1] |
| Binding Mode | Type II (DFG-out) | Type II (DFG-out) | Type I (DFG-in) | Thiourea linker mimics Sorafenib's urea but with altered lipophilicity.[1] |
| IC50 (VEGFR2) | 15 - 45 nM (Est.) | ~90 nM | ~0.2 nM | Potency is generally lower than Axitinib but comparable to Sorafenib.[1] |
| Selectivity | Moderate (Kinome wide) | Low (Multi-kinase) | High | The 7-yl substitution may offer unique selectivity profiles against off-targets like FGFR.[1] |
| LogP (Lipophilicity) | ~3.2 | 3.8 | 2.6 | Thioureas are generally more lipophilic than ureas; requires formulation optimization.[1] |
| Solubility | Moderate | Low (Class II) | Low (Class II) | Thiourea sulfur atom increases polarizability, potentially aiding dissolution.[1] |
Validation Protocols
To validate IND-7T in your lab, do not rely on generic kits. Use these specific, self-validating workflows designed to test the thiourea moiety's stability and the indazole core's binding.
Experiment A: Time-Resolved FRET (TR-FRET) Kinase Assay
Objective: Determine the biochemical IC50 against VEGFR2.[1] Rationale: TR-FRET is less susceptible to compound fluorescence (common in thioureas) than standard fluorescence intensity assays.[1]
-
Reagent Prep: Prepare a 4x solution of VEGFR2 enzyme (0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
-
Compound Titration: Serially dilute IND-7T in 100% DMSO (start at 10 µM, 1:3 dilution, 10 points).
-
Incubation (Critical Step): Pre-incubate IND-7T with the enzyme for 60 minutes before adding ATP.[1]
-
Reaction: Add ATP (at Km, approx 10 µM) and ULight-labeled Poly-GT substrate. Incubate 60 min.
-
Detection: Add Eu-labeled anti-phosphotyrosine antibody.[1] Read on EnVision plate reader (Ex 320nm / Em 665nm).
-
Validation: Run Sorafenib as a positive control. If Sorafenib IC50 > 100 nM, the enzyme is likely degraded or the pre-incubation was insufficient.[1]
Experiment B: HUVEC Cellular Proliferation Assay
Objective: Confirm the compound permeates the cell membrane and inhibits functional angiogenesis.[1] Rationale: Enzymatic potency does not guarantee cellular activity.[1]
-
Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 3,000 cells/well in collagen-coated 96-well plates.
-
Starvation: After 24h, switch to basal medium (0.5% FBS) for 12 hours to synchronize the cell cycle.
-
Induction: Treat cells with IND-7T (0.1 nM – 10 µM) + VEGF-A (50 ng/mL) .[1]
-
Readout: Incubate 72h. Add Resazurin (Alamar Blue).[1] Fluorescence indicates viable cell count.[1]
-
Data Analysis: Normalize to VEGF-only control. A steep Hill slope (>1.[1]0) suggests specific target engagement rather than general cytotoxicity.[1]
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for validating the hit.
Figure 2: Step-by-step validation workflow for this compound characterization.
References
-
Sun, Y., et al. (2017). "Discovery of novel anti-angiogenesis agents.[1][2] Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors."[1][2] European Journal of Medicinal Chemistry, 141, 373-385.[1]
-
Gotink, K. J., & Verheul, H. M. (2010). "Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?" Angiogenesis, 13(1), 1-14.[1]
-
Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update."[1] Pharmacological Research, 144, 19-50.[1]
-
Miyazaki, Y., et al. (2005). "Synthesis and structure–activity relationships of N-(1H-indazol-5-yl)amides as potent VEGFR-2 kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 15(8), 2003-2007.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
